3-(4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)propanoic acid
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Overview
Description
3-(4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)propanoic acid is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)propanoic acid typically involves multi-step organic reactions. One common approach is the condensation of a suitable aldehyde with urea or thiourea, followed by cyclization and subsequent functional group modifications. The reaction conditions often require acidic or basic catalysts, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific atoms or groups with other atoms or groups.
Hydrolysis: Breakdown of the compound in the presence of water or aqueous solutions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Hydrolysis conditions: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-(4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(4-methyl-2,6-dioxo-3-phenyl-3,6-dihydropyrimidin-1(2H)-yl)propanoic acid include other pyrimidine derivatives, such as:
5-fluorouracil: An anticancer drug.
Thymine: A nucleobase found in DNA.
Barbiturates: A class of sedative drugs.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties
Properties
IUPAC Name |
3-(4-methyl-2,6-dioxo-3-phenylpyrimidin-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-10-9-12(17)15(8-7-13(18)19)14(20)16(10)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFUYHWJEMKEPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=O)N1C2=CC=CC=C2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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